![molecular formula C11H8F3NO2 B12446664 N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine](/img/structure/B12446664.png)
N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine is a synthetic organic compound characterized by the presence of a chromene ring substituted with a methyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine typically involves the reaction of 6-methyl-2-(trifluoromethyl)chromene with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can be scaled up to produce significant quantities of the compound. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydroxylated derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
類似化合物との比較
Similar Compounds
N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine: Unique due to the presence of both methyl and trifluoromethyl groups on the chromene ring.
N-[6-methyl-2-(fluoromethyl)chromen-4-ylidene]hydroxylamine: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
N-[6-methyl-2-(chloromethyl)chromen-4-ylidene]hydroxylamine: Contains a chloromethyl group, which affects its reactivity and properties.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H8F3NO2 |
|---|---|
分子量 |
243.18 g/mol |
IUPAC名 |
N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H8F3NO2/c1-6-2-3-9-7(4-6)8(15-16)5-10(17-9)11(12,13)14/h2-5,16H,1H3 |
InChIキー |
DKMDLBXNGVCJNU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(=CC2=NO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine](/img/structure/B12446586.png)
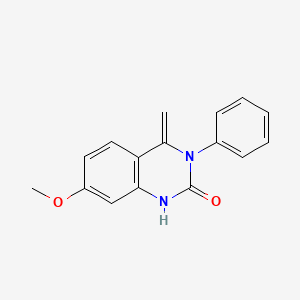
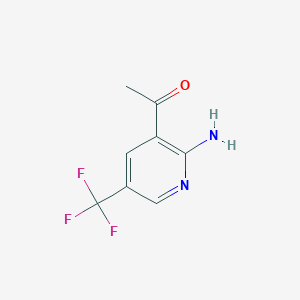
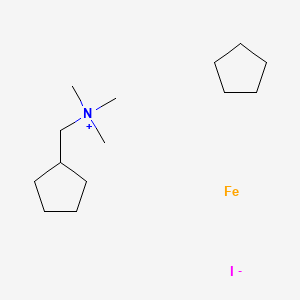

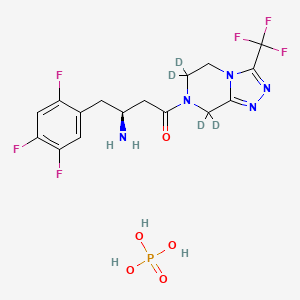
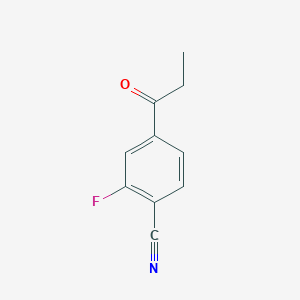

methanone](/img/structure/B12446633.png)
![1-cyclohexyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine](/img/structure/B12446636.png)
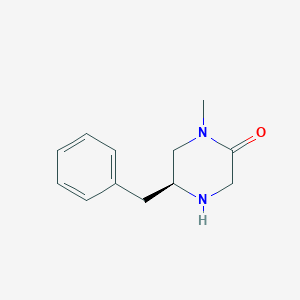
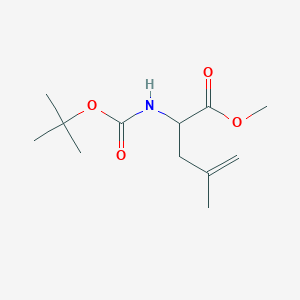
![Dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate](/img/structure/B12446652.png)
![5-({4-[3-(butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide](/img/structure/B12446665.png)
